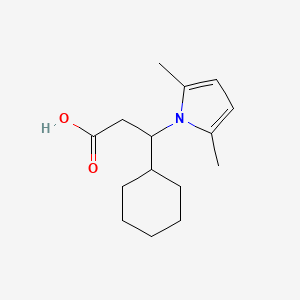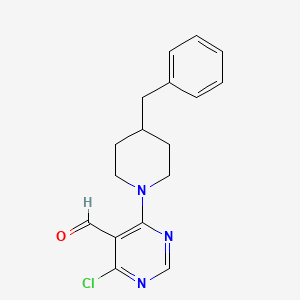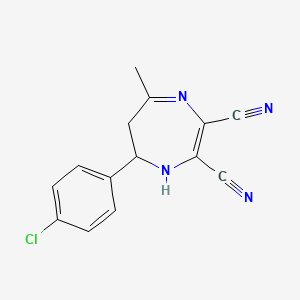
3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Overview
Description
“3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid” is a chemical compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of an N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular formula of “this compound” is C15H23NO2 . It contains a pyrrole ring, which is a five-membered aromatic heterocycle .Chemical Reactions Analysis
Pyrrole-containing compounds are known for their diverse chemical reactions . For example, the reaction of 2,5-dimethylpyrrole with a ketone can produce a pyrrole-containing ketone, which can then be reduced to form a pyrrole-containing aldehyde .Scientific Research Applications
Reactions with Ketones
The compound, through its pyrrole component, can react with acyclic ketones under acid catalysis to produce geminal di-2-pyrrolyl derivatives. Such reactions have been explored for cyclohexanone and cycloheptanone, yielding substituted dicyclohexenylpyrroles and hexahydro-azulene derivatives. This suggests potential applications in synthetic organic chemistry for the development of complex organic molecules (Pushechnikov et al., 2013).
Synthesis of Isoxazoline Incorporated Pyrrole Derivatives
Novel isoxazoline incorporated pyrrole derivatives have been synthesized, demonstrating the versatility of pyrrole-based compounds in synthesizing new molecules with potential antimicrobial properties. Such compounds are synthesized by reacting acetyl-dimethyl pyrrole with substituted benzaldehyde, indicating the use of pyrrole derivatives in the development of new antimicrobial agents (Kumar et al., 2017).
Antitumor Substance Synthesis
Pyrrole derivatives have been explored for the synthesis of new antitumor substances. For instance, 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole derivatives have been synthesized, demonstrating the potential of pyrrole compounds in medicinal chemistry, particularly in the development of cancer treatment agents (Saidov et al., 2014).
Hybrid Molecules with Anticonvulsant and Antinociceptive Activity
Hybrid molecules combining pyrrole fragments with other pharmacologically active fragments have shown significant anticonvulsant and antinociceptive activities. This underscores the potential of pyrrole derivatives in the design of new therapeutic agents for neurological conditions (Kamiński et al., 2016).
Synthesis of Monocyclic-2-azetidinones
Pyrrole derivatives have been utilized as ketene sources in the synthesis of monocyclic-2-azetidinones, indicating their application in the synthesis of β-lactams, a class of antibiotics. This suggests the role of pyrrole derivatives in antibiotic synthesis and the broader field of pharmaceutical chemistry (Behzadi et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the dna-binding activity of gata3 and other members of the gata family .
Mode of Action
It can be inferred from related compounds that it may inhibit the interaction between gata3 and sox4, significantly suppressing th2 cell differentiation, without impairing th1 cell differentiation .
Biochemical Pathways
Based on the potential inhibition of gata3 and sox4 interaction, it can be inferred that the compound may affect th2 cell differentiation pathways .
Result of Action
Based on the potential inhibition of gata3 and sox4 interaction, it can be inferred that the compound may suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .
Action Environment
General safety precautions suggest that the compound should be handled under inert gas, protected from moisture, and kept cool .
Safety and Hazards
Future Directions
Pyrrole and its derivatives have been the subject of extensive research due to their diverse biological activities . Researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that “3-cyclohexyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid” and similar compounds may also be of interest in future research.
Properties
IUPAC Name |
3-cyclohexyl-3-(2,5-dimethylpyrrol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-8-9-12(2)16(11)14(10-15(17)18)13-6-4-3-5-7-13/h8-9,13-14H,3-7,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSONFQSEAJPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)

![3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B3038404.png)
![2-[(6-Chloro-3-pyridinyl)methoxy]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3038405.png)
![2-amino-5-methyl-4-(2-thienyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B3038410.png)
![2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B3038411.png)
![3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3038412.png)

![5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038414.png)
![{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol](/img/structure/B3038415.png)
![4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether](/img/structure/B3038417.png)

![4-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038421.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B3038422.png)
